1-(5-bromo-1H-indol-3-yl)-3-hydroxypropan-2-one
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Overview
Description
1-(5-bromo-1H-indol-3-yl)-3-hydroxypropan-2-one is a compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-1H-indol-3-yl)-3-hydroxypropan-2-one typically involves the bromination of indole followed by a series of reactions to introduce the hydroxypropanone group. One common method involves the reaction of 5-bromoindole with a suitable aldehyde under acidic conditions to form the desired product. The reaction is usually carried out in an ethanol medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can further improve the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-1H-indol-3-yl)-3-hydroxypropan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 1-(5-bromo-1H-indol-3-yl)-3-oxopropan-2-one.
Reduction: Formation of 1-(5-bromo-1H-indol-3-yl)-3-hydroxypropan-2-ol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Industry: Used as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(5-bromo-1H-indol-3-yl)-3-hydroxypropan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties may result from its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: A precursor in the synthesis of 1-(5-bromo-1H-indol-3-yl)-3-hydroxypropan-2-one.
Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.
1-(5-bromo-1H-indol-3-yl)-2-propanamine: A structurally similar compound with different functional groups.
Uniqueness
This compound stands out due to its unique combination of a brominated indole core and a hydroxypropanone group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
919295-64-0 |
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Molecular Formula |
C11H10BrNO2 |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)-3-hydroxypropan-2-one |
InChI |
InChI=1S/C11H10BrNO2/c12-8-1-2-11-10(4-8)7(5-13-11)3-9(15)6-14/h1-2,4-5,13-14H,3,6H2 |
InChI Key |
AEELKYIIVNTYLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC(=O)CO |
Origin of Product |
United States |
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